An In-depth Technical Guide to 3-(Diethoxymethyl)-1,2,4-oxadiazole: Physicochemical Properties and Molecular Characteristics
An In-depth Technical Guide to 3-(Diethoxymethyl)-1,2,4-oxadiazole: Physicochemical Properties and Molecular Characteristics
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-(Diethoxymethyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from authoritative databases and the broader scientific literature on 1,2,4-oxadiazoles to offer a well-rounded technical profile.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery and materials science due to its notable metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] The inherent thermal and chemical resistance of the 1,2,4-oxadiazole ring contributes to its stability in biological systems.[3] The unique electronic properties of the ring, including its hydrophilic and electron-donating characteristics, facilitate interactions with biological targets such as enzymes.[3]
Molecular Identity and Weight of 3-(Diethoxymethyl)-1,2,4-oxadiazole
A foundational aspect of any chemical entity is its precise molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| Exact Mass | 172.0848 Da | PubChem |
Physicochemical Properties: An Overview
3.1. Predicted Physicochemical Data
While experimental values are absent, computational predictions provide valuable estimates for the behavior of 3-(Diethoxymethyl)-1,2,4-oxadiazole.
| Property | Predicted Value | Notes |
| XLogP3 | 0.8 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | The molecule lacks hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms in the ring and side chain can accept hydrogen bonds. |
| Rotatable Bond Count | 4 | The diethoxymethyl group provides conformational flexibility. |
These values are computationally predicted and should be used as a guide pending experimental verification.
3.2. Stability and Reactivity Profile
The stability of the 1,2,4-oxadiazole ring is a key feature. Generally, 3,5-disubstituted 1,2,4-oxadiazoles are stable compounds.[4] However, the ring can be susceptible to hydrolysis under acidic or basic conditions. The stability of one 1,2,4-oxadiazole derivative was found to be maximal in a pH range of 3-5.[5] At lower pH, protonation of a ring nitrogen can activate the ring for nucleophilic attack and subsequent ring-opening.[5] At higher pH, direct nucleophilic attack can also lead to ring cleavage.[5]
The 1,2,4-oxadiazole ring itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the heteroatoms.[4] The carbon atoms of the ring exhibit electrophilic character, making them susceptible to nucleophilic attack.[6]
Molecular Structure
The structural arrangement of 3-(Diethoxymethyl)-1,2,4-oxadiazole is depicted below. The diethoxymethyl substituent is attached to the C3 position of the 1,2,4-oxadiazole ring.
Caption: 2D representation of the molecular structure of 3-(Diethoxymethyl)-1,2,4-oxadiazole.
Synthetic Considerations
While a specific synthesis for 3-(Diethoxymethyl)-1,2,4-oxadiazole is not detailed in the literature, the general synthesis of 3-substituted 1,2,4-oxadiazoles is well-established. A common and versatile method involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[7]
The general workflow for the synthesis of a 3-substituted 1,2,4-oxadiazole is outlined below. In the context of 3-(Diethoxymethyl)-1,2,4-oxadiazole, the synthesis would likely start from diethoxyacetonitrile to form the corresponding amidoxime.
Caption: General synthetic workflow for 3-substituted 1,2,4-oxadiazoles.
Conclusion
3-(Diethoxymethyl)-1,2,4-oxadiazole is a molecule for which specific experimental physical property data is currently lacking. However, based on its molecular weight of 172.18 g/mol and the well-documented characteristics of the 1,2,4-oxadiazole chemical class, it is predicted to be a moderately lipophilic compound with several hydrogen bond acceptors, contributing to potential interactions with biological systems. The 1,2,4-oxadiazole core imparts significant stability, though susceptibility to hydrolysis at pH extremes should be considered in experimental design. The established synthetic routes to 3-substituted 1,2,4-oxadiazoles provide a clear path for the preparation of this compound for further research and development. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the handling, characterization, and application of 3-(Diethoxymethyl)-1,2,4-oxadiazole.
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